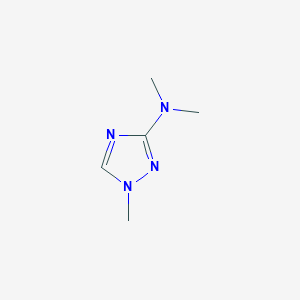
2-Phenyl-1,2,3,4-tetrahydroquinoxaline
Vue d'ensemble
Description
2-Phenyl-1,2,3,4-tetrahydroquinoxaline (PTHQ) is a heterocyclic aromatic compound with a four-membered ring structure. It is a colorless crystalline solid and is soluble in polar organic solvents. PTHQ is an important intermediate in the synthesis of various heterocyclic compounds and has been widely studied by scientists due to its unique biological activity and potential applications in medicine and industry.
Applications De Recherche Scientifique
Antibacterial Applications
2-Phenyl-1,2,3,4-tetrahydroquinoxaline derivatives have been synthesized and evaluated for their antibacterial properties. For instance, a novel compound was tested against eight pathogenic bacterial strains, showing significant susceptibility at certain concentrations . This suggests potential for developing new antibacterial agents based on the tetrahydroquinoxaline scaffold.
Antifungal and Antiviral Activities
The quinoxaline derivatives exhibit notable antifungal and antiviral activities. They are considered crucial components in drugs used to treat various infectious diseases, including those caused by fungi and viruses . This makes them valuable in the pharmaceutical industry for creating treatments for a range of pathogenic infections.
Anti-inflammatory Properties
Some analogs of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline have shown anti-inflammatory effects. These properties can be harnessed to develop medications that alleviate inflammation-related symptoms in conditions such as arthritis and other inflammatory disorders .
Anticancer Potential
Quinoxaline derivatives have been identified as promising agents in cancer therapy. Their ability to inhibit the growth of cancerous cells makes them a subject of interest for developing novel anticancer drugs . Research is ongoing to understand their mechanism of action and improve their efficacy and safety profiles.
Neurodegenerative Disease Treatment
The structural analogs of tetrahydroquinoxaline have been reported to possess activities against neurodegenerative disorders. This opens up possibilities for creating therapeutic agents that could potentially treat diseases like Alzheimer’s and Parkinson’s .
Antimalarial Activity
The antimalarial activity of tetrahydroquinoxaline derivatives is another area of interest. Given the global impact of malaria and the need for new treatments, these compounds could contribute to the development of more effective antimalarial drugs .
Pharmacokinetic Studies
Tetrahydroquinoxaline compounds have been studied for their pharmacokinetic behavior, which is crucial for understanding how drugs are absorbed, distributed, metabolized, and excreted in the body . This research is essential for drug development and ensuring that new medications are safe and effective.
Synthetic Chemistry Applications
The synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline and its derivatives has been extensively explored. Novel synthetic routes, especially those focusing on green chemistry and cost-effective methods, have been developed. This not only aids in drug synthesis but also contributes to the field of synthetic chemistry by providing new methods and insights .
Mécanisme D'action
Target of Action
2-Phenyl-1,2,3,4-tetrahydroquinoxaline is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to exhibit a wide range of biological activities and can act against many targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives have been found to interact with their targets, leading to various changes . For instance, some quinoxaline compounds have been found to inhibit DPP-4, a key enzyme involved in glucose metabolism .
Biochemical Pathways
Given the broad range of biological activities exhibited by quinoxaline derivatives, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
Some quinoxaline compounds have been found to obey lipinski’s rule, indicating efficient oral bioavailability .
Result of Action
Quinoxaline derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects .
Propriétés
IUPAC Name |
2-phenyl-1,2,3,4-tetrahydroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-2-6-11(7-3-1)14-10-15-12-8-4-5-9-13(12)16-14/h1-9,14-16H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCNTPSVIZBYSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2N1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70549512 | |
| Record name | 2-Phenyl-1,2,3,4-tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70549512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1,2,3,4-tetrahydroquinoxaline | |
CAS RN |
5021-47-6 | |
| Record name | 2-Phenyl-1,2,3,4-tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70549512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-1,2,3,4-tetrahydroquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1601589.png)



